

# Application Notes: Amperometric Titration of Copper(II) with Ammonia

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## Compound of Interest

Compound Name: Tetraamminecopper ion

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## Introduction

Amperometric titration is an electrochemical technique used for the quantitative analysis of a wide range of substances.<sup>[1][2]</sup> The method is based on the measurement of the current flowing through a titration cell at a constant applied potential as a function of the volume of the titrant added.<sup>[3][4]</sup> The endpoint of the titration is identified by a sharp change in the current, which corresponds to the complete reaction between the analyte and the titrant. This technique is particularly advantageous for the analysis of dilute solutions and for reactions that do not yield a distinct visual endpoint.<sup>[3]</sup>

## Principle of the Method

The amperometric titration of copper(II) with ammonia is based on the formation of stable copper(II)-ammine complexes.<sup>[5][6][7]</sup> When ammonia is added to a solution containing copper(II) ions, a series of complexation reactions occur, culminating in the formation of the deep blue tetraamminecopper(II) complex,  $[\text{Cu}(\text{NH}_3)_4]^{2+}$ .<sup>[6][7]</sup>

The titration is performed at a specific applied potential where the copper(II) ions are reducible at the surface of a microelectrode, typically a rotating platinum electrode (RPE) or a dropping mercury electrode (DME).<sup>[8][9]</sup> The initial current is proportional to the concentration of free copper(II) ions in the solution. As ammonia is added, the concentration of free copper(II) ions decreases due to complex formation, leading to a decrease in the diffusion current.<sup>[4]</sup> After the equivalence point, when all the copper(II) has been complexed, further addition of ammonia does not significantly change the concentration of the electroactive species, and the current

remains relatively constant. The endpoint is determined graphically by the intersection of the two linear portions of the titration curve (current vs. volume of titrant).

### Instrumentation

A typical setup for amperometric titration consists of a titration cell, a microelectrode (indicator electrode), a reference electrode, a voltage source (potentiostat), and a current measuring device (ammeter).[8] A rotating platinum electrode is often preferred due to its high sensitivity and stable response.[4]

## Experimental Protocol

### 1. Reagents and Solutions

- Standard Copper(II) Solution (e.g., 0.01 M): Prepare by dissolving a precisely weighed amount of analytical grade copper sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ ) in deionized water.
- Ammonia Solution (e.g., 0.1 M): Prepare by diluting a concentrated ammonia solution of known concentration with deionized water. Standardize if necessary.
- Supporting Electrolyte (e.g., 0.1 M Potassium Nitrate,  $\text{KNO}_3$ ): Dissolve the appropriate amount of  $\text{KNO}_3$  in deionized water. The supporting electrolyte is used to increase the conductivity of the solution and to minimize the migration current.

### 2. Instrumentation Setup

- Assemble the amperometric titration apparatus, including the titration cell, rotating platinum electrode, reference electrode (e.g., Saturated Calomel Electrode - SCE), and magnetic stirrer.
- Connect the electrodes to the potentiostat.
- Set the rotating platinum electrode to a constant speed (e.g., 600 rpm).[4]
- Apply a constant potential to the rotating platinum electrode at which Cu(II) is reduced (e.g., -0.4 V vs. SCE). This potential should be determined from a preliminary voltammetric study or from literature values.

### 3. Titration Procedure

- Pipette a known volume (e.g., 25.00 mL) of the standard copper(II) solution into the titration cell.
- Add a sufficient volume of the supporting electrolyte (e.g., 25 mL of 0.1 M  $\text{KNO}_3$ ).
- Immerse the rotating platinum electrode and the reference electrode into the solution.
- Start the magnetic stirrer and the electrode rotation to ensure a constant and reproducible mass transport.
- Record the initial diffusion current.
- Add the ammonia solution from a burette in small, known increments (e.g., 0.5 mL).
- After each addition, wait for the current reading to stabilize and record the value.
- Continue the titration well beyond the equivalence point, as indicated by the current reaching a constant or near-constant value.
- Plot the measured current (corrected for dilution if necessary) against the volume of ammonia solution added.
- Determine the endpoint as the intersection of the two extrapolated linear segments of the titration curve.

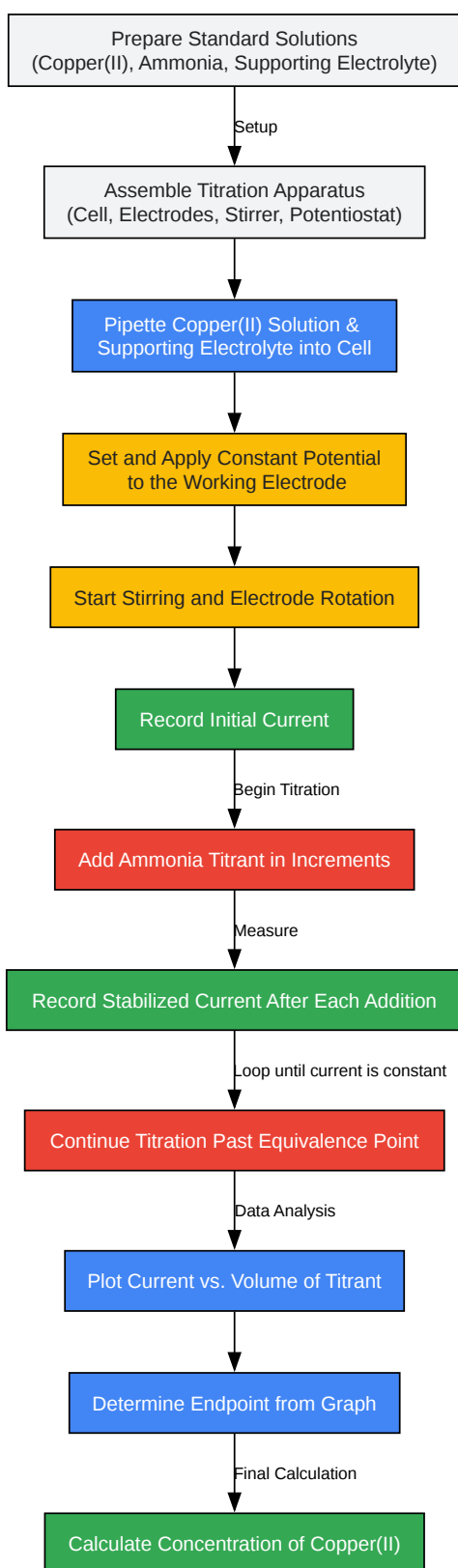
## Data Presentation

The following table summarizes typical quantitative data that would be collected during the amperometric titration of a 25.00 mL aliquot of 0.01 M Copper(II) solution with 0.1 M Ammonia.

Volume of NH <sub>3</sub> Added (mL)	Measured Current (μA)
0.00	25.0
0.50	22.5
1.00	20.0
1.50	17.5
2.00	15.0
2.50	12.5
3.00	10.0
3.50	7.5
4.00	5.0
4.50	2.5
5.00	1.0
5.50	0.8
6.00	0.8
6.50	0.8
7.00	0.8

Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.

## Logical Workflow of Amperometric Titration



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Caption: Workflow for the amperometric titration of Copper(II) with ammonia.

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## References

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